1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrrolidine ring, a piperidine ring, and a thiadiazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process .
Chemical Reactions Analysis
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide include:
1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares the pyrrolidine and methylphenyl moieties but lacks the piperidine and thiadiazole rings.
N-[5-(4-methylphenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate: This compound has a similar pyrrolidine structure but differs in the presence of a pyrazin ring instead of the thiadiazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29N5O3S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N5O3S/c1-14(2)21-25-26-23(32-21)24-20(30)16-8-10-27(11-9-16)22(31)17-12-19(29)28(13-17)18-6-4-15(3)5-7-18/h4-7,14,16-17H,8-13H2,1-3H3,(H,24,26,30) |
InChI Key |
KVSZMTDJMIDEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=NN=C(S4)C(C)C |
Origin of Product |
United States |
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